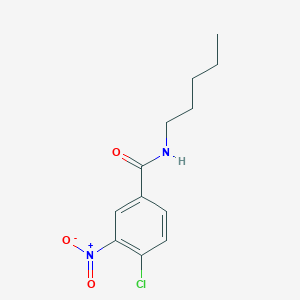

4-chloro-3-nitro-N-pentylbenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15ClN2O3 |

|---|---|

Molecular Weight |

270.71 g/mol |

IUPAC Name |

4-chloro-3-nitro-N-pentylbenzamide |

InChI |

InChI=1S/C12H15ClN2O3/c1-2-3-4-7-14-12(16)9-5-6-10(13)11(8-9)15(17)18/h5-6,8H,2-4,7H2,1H3,(H,14,16) |

InChI Key |

QYBCNBCBFIMDLB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 3 Nitro N Pentylbenzamide and Analogous Architectures

Retrosynthetic Analysis of 4-chloro-3-nitro-N-pentylbenzamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic route.

Disconnection Strategies for the Amide Bond

The most logical primary disconnection for this compound is at the amide bond. This C-N bond cleavage leads to two key precursors: 4-chloro-3-nitrobenzoic acid and pentylamine. This approach is synthetically advantageous as the formation of an amide bond from a carboxylic acid and an amine is a well-established and reliable transformation in organic chemistry.

Considerations for Aromatic Ring Functionalization (Chloro and Nitro Groups)

The regiochemical arrangement of the chloro and nitro groups on the benzene (B151609) ring is a crucial aspect of the synthesis. The starting material for the synthesis of the carboxylic acid component is typically a simpler substituted benzene derivative. The directing effects of the existing substituents must be considered when planning the introduction of the chloro and nitro groups. For instance, starting with p-chlorobenzoic acid, the chloro group, being an ortho-, para-director, would direct the incoming nitro group to the 3-position. guidechem.comprepchem.comprepchem.com Conversely, if starting with nitrobenzene (B124822), the nitro group, a meta-director, would not lead to the desired 4-chloro-3-nitro substitution pattern. chemguide.co.ukquora.com Therefore, the order of introduction of these functional groups is paramount to achieving the target substitution pattern.

Classical Amide Bond Formation Approaches Applied to Benzamides

The formation of the amide bond is a cornerstone of organic synthesis. Several methods have been developed to facilitate this reaction, ranging from classical activation methods to more recent direct amidation protocols.

Carboxylic Acid Activation Methods (e.g., Acyl Chlorides, Anhydrides, Coupling Reagents)

A common and efficient method for amide bond formation involves the activation of the carboxylic acid. numberanalytics.com This can be achieved by converting the carboxylic acid into a more reactive species, such as an acyl chloride or an acid anhydride.

Acyl Chlorides: 4-chloro-3-nitrobenzoic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the corresponding acyl chloride. This highly reactive intermediate readily reacts with pentylamine, often in the presence of a base to neutralize the HCl byproduct, to yield this compound. mdpi.com

Acid Anhydrides: While less common for simple amide synthesis, mixed anhydrides can also be used. The carboxylic acid is reacted with another acid derivative, such as a chloroformate, to form a mixed anhydride, which then reacts with the amine.

Coupling Reagents: A wide array of coupling reagents have been developed to facilitate amide bond formation under mild conditions. researchgate.net These reagents activate the carboxylic acid in situ, allowing for a direct reaction with the amine. Common examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. numberanalytics.com Other powerful coupling reagents include uronium salts like HATU and HBTU.

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Full Name | Additive (Typical) |

| DCC | Dicyclohexylcarbodiimide | HOBt |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | HOBt |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | DIPEA |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | DIPEA |

Direct Amidation Reactions

Direct amidation involves the formation of an amide bond from a carboxylic acid and an amine without the prior isolation of an activated intermediate. numberanalytics.com While this is the most atom-economical approach, it often requires high temperatures or the use of catalysts to proceed efficiently, as the direct reaction is generally slow. libretexts.org Catalytic methods using boric acid or transition metals have been developed to promote direct amidation under milder conditions. sigmaaldrich.com

Strategies for Introducing Nitro and Chloro Substituents on the Benzene Ring

The synthesis of the key intermediate, 4-chloro-3-nitrobenzoic acid, requires the selective introduction of the chloro and nitro groups onto the benzene ring. The order of these introductions is critical to obtaining the correct isomer.

The most common and effective strategy involves the nitration of p-chlorobenzoic acid. The chloro group is an ortho-, para-directing deactivator. msu.edu Therefore, electrophilic nitration of p-chlorobenzoic acid will direct the incoming nitro group primarily to the position ortho to the chloro group and meta to the carboxylic acid group, which is the desired 3-position. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. guidechem.comprepchem.comprepchem.com The reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield of the desired product. guidechem.comprepchem.comprepchem.com For example, carrying out the nitration in 1,2-dichloroethane (B1671644) with a mixed acid of nitric and sulfuric acid at 40°C has been reported to give a high yield of 4-chloro-3-nitrobenzoic acid. prepchem.com

An alternative, though less direct, route could involve starting with a different precursor and modifying the functional groups. For instance, one could envision starting with a compound that already has the desired substitution pattern and converting a different functional group into the carboxylic acid. However, the direct nitration of p-chlorobenzoic acid remains the most straightforward and widely used method.

Electrophilic Aromatic Nitration and Chlorination on Benzamide (B126) Precursors

The introduction of nitro and chloro groups onto a benzene ring is commonly achieved through electrophilic aromatic substitution (EAS). The order of these reactions is crucial as the directing effects of the existing substituents will determine the position of the incoming group.

A plausible synthetic route towards this compound can start from a suitable benzamide precursor. For instance, starting with N-pentylbenzamide, the directing effects of the amide group need to be considered. The N-pentylamido group is an ortho-, para-director. Therefore, direct nitration or chlorination would likely yield a mixture of products with substitution at the ortho and para positions, making the synthesis of the desired 3,4-disubstituted pattern challenging.

A more regioselective approach involves starting with a precursor where one of the substituents is already in place, guiding the next substitution. For example, starting with 4-chlorobenzoic acid, the carboxylic acid group is a meta-director, while the chlorine atom is an ortho-, para-director. In this case, the activating effect of the chlorine atom would direct the incoming nitro group to the position ortho to the chlorine and meta to the carboxylic acid, which is the desired position 3. The nitration of p-chlorobenzoic acid can be achieved using a mixture of concentrated nitric acid and sulfuric acid. prepchem.com The resulting 4-chloro-3-nitrobenzoic acid can then be converted to the corresponding N-pentylbenzamide.

The general mechanism for electrophilic aromatic nitration involves the formation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid and a strong acid catalyst like sulfuric acid. masterorganicchemistry.comyoutube.com The aromatic ring, acting as a nucleophile, attacks the nitronium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex. youtube.com Subsequent deprotonation re-establishes aromaticity, yielding the nitroaromatic compound. masterorganicchemistry.comyoutube.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution

| Starting Material | Substituent(s) | Directing Effect | Predicted Major Product(s) of Nitration |

| N-Pentylbenzamide | -CONH(CH₂)₄CH₃ | ortho, para | 2-Nitro-N-pentylbenzamide and 4-Nitro-N-pentylbenzamide |

| 4-Chlorobenzoic Acid | -COOH, -Cl | -COOH: meta; -Cl: ortho, para | 4-Chloro-3-nitrobenzoic acid |

| 4-Chloro-N-pentylbenzamide | -CONH(CH₂)₄CH₃, -Cl | -CONH(CH₂)₄CH₃: ortho, para; -Cl: ortho, para | Mixture of isomers, likely 4-chloro-2-nitro-N-pentylbenzamide and others |

Nucleophilic Aromatic Substitution (SNAr) for Halogen/Nitro Introduction

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for the introduction of substituents like halogens and nitro groups, particularly on electron-deficient aromatic rings. libretexts.orgmasterorganicchemistry.com This reaction is contingent on two main factors: the presence of a good leaving group (typically a halide) and strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com These electron-withdrawing groups are essential to stabilize the negatively charged intermediate, known as a Meisenheimer complex. youtube.com

For the synthesis of this compound, an SNAr approach could be envisioned starting from a di-halogenated nitrobenzene derivative. For example, reacting 1,2-dichloro-4-nitrobenzene with pentylamine could potentially lead to the substitution of one of the chlorine atoms. The nitro group at position 4 activates the chlorine atoms at positions 1 and 2 for nucleophilic attack. The regioselectivity of this reaction would depend on the relative activation of the two chlorine atoms.

The limitations of SNAr are significant. The reaction is generally not feasible if the electron-withdrawing group is meta to the leaving group, as the stabilizing resonance effect on the Meisenheimer complex is absent. libretexts.org Furthermore, the reaction conditions can be harsh, often requiring high temperatures and strong bases. youtube.com

Table 2: Applicability of SNAr for the Synthesis of Substituted Benzamides

| Starting Material | Nucleophile | Activating Group(s) | Feasibility and Expected Product |

| 1,2-Dichloro-4-nitrobenzene | Pentylamine | -NO₂ at C4 (para to C1, ortho to C2) | Feasible. A mixture of 2-chloro-4-nitro-N-pentylaniline and 5-chloro-2-nitro-N-pentylaniline might be formed. Subsequent conversion of the aniline (B41778) to a benzamide would be necessary. |

| 1,4-Dichloro-2-nitrobenzene | Pentylamine | -NO₂ at C2 (ortho to C1, meta to C4) | Substitution at C1 is favored. The product would be 4-chloro-2-nitro-N-pentylaniline. |

| 4-Chloro-3-nitrobenzoyl chloride | Pentylamine | -NO₂ at C3 (meta to C4) | SNAr at the aromatic ring is unlikely. The reaction would proceed at the acyl chloride to form the amide. |

N-Alkylation Strategies for Pentyl Chain Installation

The incorporation of the pentyl group onto the amide nitrogen is a key step in the synthesis of this compound.

Alkylation of the Amide Nitrogen

A direct and common method for the synthesis of N-substituted amides is the N-alkylation of a primary amide. In this case, 4-chloro-3-nitrobenzamide (B92726) chemicalbook.com could be reacted with a pentyl halide (e.g., 1-bromopentane (B41390) or 1-iodopentane) in the presence of a suitable base. The base is required to deprotonate the amide nitrogen, generating an amidate anion which then acts as a nucleophile to displace the halide from the pentyl group.

Commonly used bases for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) being typical.

Alternative Methods for N-Pentyl Group Incorporation

An arguably more common and efficient method to form the N-pentyl amide is to react the corresponding carboxylic acid or its activated derivative with pentylamine. This approach avoids the potential for O-alkylation, a common side reaction in the alkylation of primary amides.

The carboxylic acid, 4-chloro-3-nitrobenzoic acid, can be activated in several ways to facilitate the reaction with the weakly nucleophilic pentylamine. Common methods include:

Conversion to an acyl chloride: Reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) yields the highly reactive 4-chloro-3-nitrobenzoyl chloride. This readily reacts with pentylamine, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the HCl byproduct. mdpi.com

Use of coupling reagents: A wide variety of peptide coupling reagents can be employed to facilitate the direct amidation of the carboxylic acid with pentylamine. These reagents, such as dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), or various phosphonium (B103445) or uronium salts (e.g., HATU, HBTU), activate the carboxylic acid in situ to form a reactive intermediate that is then attacked by the amine. nih.gov

Advanced and Green Synthetic Approaches for Benzamide Formation

In recent years, significant efforts have been directed towards developing more sustainable and efficient methods for amide bond formation, moving away from the use of stoichiometric and often wasteful coupling reagents.

Catalytic Methods (e.g., Transition Metal Catalysis, Organocatalysis)

Catalytic methods for the direct formation of amides from carboxylic acids and amines are highly desirable from a green chemistry perspective. nih.gov

Transition Metal Catalysis: Various transition metals have been shown to catalyze the direct amidation of carboxylic acids. researchgate.net For example, catalysts based on niobium(V) oxide (Nb₂O₅) have demonstrated high activity for the amidation of a range of carboxylic acids and amines. researchgate.net The proposed mechanism involves the activation of the carbonyl group of the carboxylic acid by the Lewis acidic metal center, making it more susceptible to nucleophilic attack by the amine. Other metals, such as zirconium, have also been used. researchgate.net

Furthermore, transition metal catalysts, particularly those based on palladium, rhodium, and copper, are instrumental in C-H activation strategies for the synthesis of complex benzamides. nih.govthieme-connect.comresearchgate.netrsc.org These methods allow for the direct coupling of C-H bonds with amines, offering novel and atom-economical routes to substituted amides. nih.gov For instance, rhodium(III)-catalyzed oxidative annulation of N-alkyl benzamides with alkynes has been used to synthesize isoquinolones. rsc.org

Organocatalysis: Organocatalytic methods for amide bond formation are also gaining prominence. Boronic acid derivatives have been shown to catalyze the direct amidation of carboxylic acids with amines. These catalysts are thought to activate the carboxylic acid by forming a reactive acylboronate intermediate.

Another green approach involves the oxidative amidation of aldehydes with amines, which can be catalyzed by copper-based metal-organic frameworks (MOFs). nih.gov This method provides an alternative route to secondary amides under mild conditions. nih.gov

Table 3: Comparison of Advanced Amidation Methods

| Method | Catalyst/Reagent | Advantages | Disadvantages |

| Transition Metal-Catalyzed Amidation | Nb₂O₅, ZrCl₄, etc. | Catalytic, often reusable, high atom economy. researchgate.net | May require high temperatures, catalyst may be sensitive to air or moisture. |

| Transition Metal-Catalyzed C-H Activation | Rh(III), Pd(II), Cu(II) | High regioselectivity, atom economy, access to complex structures. nih.govrsc.org | Often requires directing groups, expensive catalysts, and oxidants. rsc.org |

| Organocatalyzed Amidation | Boronic acids | Metal-free, generally mild conditions. | Catalyst loading can be high, scope may be limited. |

| Oxidative Amidation of Aldehydes | Cu-MOF | Utilizes readily available aldehydes, mild conditions, recyclable catalyst. nih.gov | Requires an oxidant, may not be suitable for all substrates. nih.gov |

Enzymatic Amidation

The formation of amide bonds through enzymatic processes represents a significant advancement in green chemistry, offering high selectivity and mild reaction conditions. nih.gov Nature has developed a sophisticated array of enzymes capable of catalyzing amide bond formation, which are increasingly being harnessed for small molecule synthesis. nih.govnih.gov These biocatalytic techniques, while not yet universally adopted in industrial synthesis, provide powerful alternatives to traditional chemical methods. nih.gov

Two primary enzymatic strategies are prevalent for amide synthesis: ATP-independent transacylation and ATP-dependent amidation. nih.govrsc.org

Lipase-Mediated Aminolysis: Lipases are highly versatile enzymes, with Candida antarctica lipase (B570770) B (CAL-B) being the most extensively used for amidation reactions. rsc.org These enzymes, belonging to the serine hydrolase family, naturally catalyze the hydrolysis of esters. rsc.org However, in anhydrous or low-water organic solvents, their reactivity shifts to favor transacylation reactions, such as the aminolysis of esters with amines to form amides. rsc.org This approach avoids the use of harsh coupling agents and typically results in high yields under mild conditions.

ATP-Dependent Amidation: In contrast to lipase-catalyzed reactions that are often performed in organic media, a variety of enzymes have evolved to form amide bonds in aqueous environments. rsc.org These enzymes utilize adenosine (B11128) triphosphate (ATP) as an energy source to activate the carboxylic acid substrate. nih.govrsc.org The activation typically proceeds through the formation of a highly reactive acyl-phosphate or acyl-adenylate intermediate. nih.govrsc.org Enzymes in the ATP-grasp family, for example, catalyze the formation of an acyl-phosphate intermediate which is then susceptible to nucleophilic attack by an amine to yield the final amide product. nih.gov This strategy is notable for its efficiency in aqueous systems. rsc.org

The application of these enzymatic methods to synthesize a specific compound like this compound would involve reacting a suitable precursor, such as a 4-chloro-3-nitrobenzoate ester or 4-chloro-3-nitrobenzoic acid, with pentylamine in the presence of an appropriate enzyme.

Table 1: Comparison of Major Enzymatic Amidation Strategies

| Feature | Lipase-Mediated Aminolysis | ATP-Grasp Enzyme Amidation |

|---|---|---|

| Enzyme Class | Serine Hydrolase (e.g., CAL-B) | Ligase (ATP-grasp family) |

| Reaction Type | Transacylation (Aminolysis of esters) | Direct amidation of carboxylic acids |

| Co-factor | None required | ATP |

| Typical Solvent | Anhydrous organic solvents | Aqueous buffer |

| Mechanism | Formation of acyl-enzyme intermediate | Activation of carboxylic acid via acyl-phosphate intermediate nih.gov |

| Key Advantage | High stability and selectivity in organic media rsc.org | Operates in environmentally friendly aqueous systems rsc.org |

Solvent-Free and Atom-Economical Syntheses

Modern synthetic chemistry emphasizes the development of methods that are both atom-economical, maximizing the incorporation of starting materials into the final product, and environmentally benign, often by minimizing or eliminating solvents.

Another strategy employs a heterogeneous iron-substituted polyoxometalate catalyst for amidation. rsc.org This system efficiently produces a wide range of amides from both aliphatic and aromatic substrates in good yields without the need for additional bases or organic ligands. rsc.org

Solvent-free conditions have also been achieved for the synthesis of certain benzamide derivatives. google.com For instance, a method involving a Claisen rearrangement can be conducted by heating the precursor without any solvent, followed by the addition of an amine at elevated temperatures (80-140 °C) to yield the final amide product. google.com

Table 2: Examples of Atom-Economical Amidation Methods

| Method | Catalyst / Reagent | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Oxaziridine Rearrangement | Iron(III) sulfate (B86663) / Surfactant | Water | Green and mild conditions; high yields. rsc.orgresearchgate.net | rsc.org, researchgate.net |

| Direct Amidation | Iron-substituted polyoxometalate | Not specified | Heterogeneous catalyst; no base or ligand needed. rsc.org | rsc.org |

| Friedel-Crafts Carboxamidation | Cyanoguanidine / Triflic acid | Neat aromatic substrate | Direct conversion of arenes to benzamides. nih.gov | nih.gov |

Purification and Isolation Techniques for Substituted Benzamides

The purification and isolation of the target benzamide from the reaction mixture are critical steps to ensure the final product's purity. The choice of technique depends on the physical and chemical properties of the specific benzamide derivative and any impurities present.

Recrystallization is a widely used and effective method for purifying solid benzamide derivatives. nih.gov This technique relies on the difference in solubility of the compound in a particular solvent at high and low temperatures. wikipedia.org Ethanol is a commonly cited solvent for the recrystallization of benzamides. nih.gov The general procedure involves dissolving the crude product in a minimum amount of hot solvent and allowing the solution to cool slowly, causing the pure compound to crystallize while impurities remain in the mother liquor. nih.govwikipedia.org For some compounds, a mixture of solvents, such as methanol (B129727) and water, is used to achieve optimal crystallization. chemicalbook.com

Column Chromatography is another powerful purification technique, particularly for separating mixtures that are not easily purified by recrystallization. mdpi.com In this method, the crude mixture is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or neutral alumina. mdpi.com A solvent or a mixture of solvents (the mobile phase) is then passed through the column, and the components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. mdpi.com

Liquid-Liquid Extraction and Washing are often employed during the initial work-up procedure to remove soluble impurities. This typically involves dissolving the reaction mixture in an organic solvent and washing it sequentially with acidic, basic, and neutral aqueous solutions. For example, washing with a dilute acid (e.g., HCl) can remove unreacted amines, while washing with a base (e.g., NaHCO₃ or Na₂CO₃) can remove acidic impurities like unreacted carboxylic acids. mdpi.com A final wash with brine helps to remove residual water from the organic phase before it is dried with an agent like anhydrous Na₂SO₄ or MgSO₄. mdpi.comacs.org

In cases where the product precipitates from the reaction mixture, filtration is the primary isolation step. The collected solid is then typically washed with a suitable solvent to remove residual reagents and byproducts before further purification by recrystallization or other methods. acs.orggoogle.com

Table 3: Common Purification Techniques for Benzamide Derivatives

| Technique | Principle | Typical Application | Example Solvents/Reagents |

|---|---|---|---|

| Recrystallization | Differential solubility at varying temperatures. | Purification of crude solid products. | Ethanol, nih.gov Methanol/Water, chemicalbook.com Toluene chemicalbook.com |

| Column Chromatography | Differential adsorption on a stationary phase. | Separation of complex mixtures or purification of oils. | Stationary Phase: Silica Gel, Alumina. Mobile Phase: Hexane/Ethyl Acetate, Chloroform/Diethyl ether. mdpi.com |

| Acid-Base Washing | Conversion of acidic/basic impurities into water-soluble salts. | Initial work-up to remove unreacted starting materials. | Dilute HCl, Saturated NaHCO₃/Na₂CO₃ solution, Brine. mdpi.com |

| Filtration | Physical separation of a solid from a liquid. | Isolation of a precipitated product from the reaction mixture. | N/A |

Advanced Spectroscopic Characterization and Structure Elucidation of 4 Chloro 3 Nitro N Pentylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as the cornerstone for elucidating the precise arrangement of atoms within the molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a complete structural map can be assembled.

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The aromatic region of 4-chloro-3-nitro-N-pentylbenzamide is expected to display a characteristic pattern for a 1,2,4-trisubstituted benzene (B151609) ring. The proton ortho to the nitro group (H-2) would be the most deshielded, appearing furthest downfield. The proton between the chloro and amide groups (H-5) would also be significantly deshielded, while the proton ortho to the chloro group (H-6) would be the most upfield of the aromatic signals. The signals would exhibit coupling patterns (doublets and doublets of doublets) typical for such a substitution pattern.

The N-pentyl group protons would appear in the aliphatic region of the spectrum. The methylene (B1212753) group attached directly to the amide nitrogen (H-1') is expected to appear as a triplet shifted downfield due to the electron-withdrawing effect of the amide functionality. The subsequent methylene groups (H-2', H-3', H-4') would show complex multiplets, while the terminal methyl group (H-5') would appear as a triplet at the most upfield position. The amide proton (N-H) would typically present as a broad triplet, with its chemical shift being sensitive to solvent and concentration.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~8.50 | d | J ≈ 2.0 Hz |

| H-5 | ~8.19 | dd | J ≈ 8.5, 2.0 Hz |

| H-6 | ~7.91 | d | J ≈ 8.5 Hz |

| N-H | ~8.6 (broad) | t | J ≈ 5.5 Hz |

| H-1' (CH₂) | ~3.40 | q | J ≈ 7.0 Hz |

| H-2' (CH₂) | ~1.60 | quint | J ≈ 7.5 Hz |

| H-3', H-4' (CH₂) | ~1.35 | m | - |

| H-5' (CH₃) | ~0.92 | t | J ≈ 7.3 Hz |

Predicted data is based on analogous compounds like 4-chloro-3-nitrobenzoic acid and N-alkyl amides. actachemicamalaysia.comchemicalbook.com

The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the amide group is expected to have the most downfield chemical shift, typically appearing around 165 ppm. The aromatic carbons will resonate in the 120-150 ppm range. The carbons directly attached to the electron-withdrawing chloro (C-4) and nitro (C-3) groups will be significantly influenced. Quaternary carbons, those without attached protons (C-1, C-3, C-4), generally show weaker signals compared to protonated carbons. youtube.com The carbons of the pentyl chain will appear in the upfield region of the spectrum (< 45 ppm).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~165.0 |

| C-3 (C-NO₂) | ~148.0 |

| C-1 | ~136.0 |

| C-4 (C-Cl) | ~133.0 |

| C-6 | ~131.0 |

| C-5 | ~126.0 |

| C-2 | ~124.0 |

| C-1' (N-CH₂) | ~40.5 |

| C-2' (CH₂) | ~29.5 |

| C-3' (CH₂) | ~29.0 |

| C-4' (CH₂) | ~22.5 |

| C-5' (CH₃) | ~14.0 |

Predicted data is based on analogous compounds like 4-chloro-3-nitrobenzamide (B92726) and aliphatic amides. youtube.comnih.gov

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure. science.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, strong cross-peaks would be expected between adjacent protons in the pentyl chain (H-1'/H-2', H-2'/H-3', etc.) and between the ortho-coupled aromatic protons (H-5/H-6). A correlation between the N-H proton and the H-1' protons would also confirm their proximity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com It allows for the definitive assignment of each protonated carbon by linking the already assigned proton signals to their corresponding carbon signals. For example, the proton signal at ~3.40 ppm (H-1') would show a cross-peak with the carbon signal at ~40.5 ppm (C-1').

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons over two to three bonds (²JCH and ³JCH). sdsu.edu This is particularly powerful for connecting different fragments of the molecule. Key correlations would include:

The N-H proton and H-1' protons showing a correlation to the amide carbonyl carbon (C=O).

The H-2 and H-6 aromatic protons showing correlations to the carbonyl carbon (C=O), confirming the link between the aromatic ring and the amide group.

The H-1' protons correlating to the amide carbonyl carbon, linking the pentyl chain to the rest of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, not necessarily through bonds. It can be used to confirm the conformation of the N-pentyl chain relative to the aromatic ring.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecular ion of this compound. The calculated exact mass for the molecular formula C₁₂H₁₅ClN₂O₃ is 270.0771 Da (for the ³⁵Cl isotope). An experimentally determined mass that matches this value to within a few parts per million (ppm) would provide unambiguous confirmation of the elemental composition, a critical piece of data for structure verification.

Electron Ionization Mass Spectrometry (EI-MS) causes the molecular ion to fragment in a reproducible manner, providing a "fingerprint" that can be used for structural elucidation. The fragmentation of amides often follows predictable pathways. libretexts.orglibretexts.org For this compound, key fragmentation events would be expected to include:

Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom in the pentyl group is a common pathway for N-substituted amides. libretexts.org This would result in the loss of a butyl radical (•C₄H₉) to yield a prominent fragment ion.

Amide Bond Cleavage: Scission of the amide C-N bond is another characteristic fragmentation. This can lead to the formation of a stable 4-chloro-3-nitrobenzoyl cation at m/z 184/186 (due to ³⁵Cl/³⁷Cl isotopes). This fragment is a strong indicator of the substituted benzoyl moiety.

McLafferty Rearrangement: A gamma-hydrogen transfer from the pentyl chain to the carbonyl oxygen, followed by cleavage of the alpha-beta bond, can occur. This would result in the loss of a neutral pentene molecule (C₅H₁₀) and the formation of a radical cation corresponding to 4-chloro-3-nitrobenzamide at m/z 200/202. youtube.com

Loss of Nitro Group: Fragmentation involving the loss of the nitro group (•NO₂) or nitrous acid (HNO₂) from the aromatic ring is also possible.

Analysis of these characteristic fragment ions allows for the piecemeal reconstruction of the molecule, confirming the presence of the 4-chloro-3-nitrophenyl group, the amide linkage, and the N-pentyl substituent.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting IR spectrum displays absorption bands corresponding to the vibrational modes of specific bonds within the molecule. For this compound, the IR spectrum provides key information about its constituent parts: the amide group, the nitro group, the chloro-substituted aromatic ring, and the pentyl chain.

The characteristic absorption bands for this compound are expected to appear in distinct regions of the spectrum. The N-H stretching vibration of the secondary amide typically appears as a sharp band around 3300 cm⁻¹. The carbonyl (C=O) stretching of the amide group, a strong and prominent band, is expected in the region of 1640-1680 cm⁻¹. The presence of the nitro group is confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, typically found near 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

The aromatic part of the molecule gives rise to several characteristic bands. The C-H stretching vibrations of the benzene ring are observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring usually appear in the 1450-1600 cm⁻¹ range. The C-Cl stretching vibration is typically found in the fingerprint region, at lower wavenumbers. The aliphatic pentyl group is identified by the C-H stretching vibrations of its methylene (CH₂) and methyl (CH₃) groups, which are located just below 3000 cm⁻¹.

A related compound, (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide, which shares the 4-chloro-3-nitrophenyl moiety, shows characteristic IR peaks that can be used for comparison. For this compound, the N-H stretch was observed at 3188 cm⁻¹, the aromatic C-H stretch at 3098 cm⁻¹, the aliphatic C-H stretch at 2970 cm⁻¹, the C=O stretch at 1670 cm⁻¹, and the NO₂ asymmetric and symmetric stretches at 1529 cm⁻¹ and 1352 cm⁻¹, respectively nih.gov.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide | N-H Stretch | ~3300 |

| Amide | C=O Stretch | 1640-1680 |

| Nitro | Asymmetric NO₂ Stretch | ~1530 |

| Nitro | Symmetric NO₂ Stretch | ~1350 |

| Aromatic | C-H Stretch | >3000 |

| Aromatic | C=C Stretch | 1450-1600 |

| Alkyl (Pentyl) | C-H Stretch | <3000 |

| Haloalkane | C-Cl Stretch | Fingerprint Region |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The wavelengths at which these absorptions occur (λmax) are characteristic of the molecule's electronic structure and the extent of conjugation.

For this compound, the UV-Vis spectrum is dominated by the electronic transitions within the substituted benzene ring. The presence of the nitro group (-NO₂) and the chloro group (-Cl) as substituents on the benzamide (B126) core significantly influences the absorption maxima. The nitro group, being a strong electron-withdrawing group, and the carbonyl group of the amide, also an electron-withdrawing group, extend the conjugation of the benzene ring.

The expected electronic transitions are primarily π → π* transitions associated with the aromatic system. These transitions typically occur at shorter wavelengths. The n → π* transitions, involving the non-bonding electrons of the oxygen atoms in the carbonyl and nitro groups, are also expected, usually appearing as weaker bands at longer wavelengths.

In a related compound, N-(3-chlorophenethyl)-4-nitrobenzamide, UV-Vis spectral data showed absorption maxima (λmax) at 239 nm and 290 nm mdpi.com. For 4-chloro-N,N-diphenylbenzamide, electronic transitions were observed at 310 nm and 275 nm, corresponding to π → π* and n → π* transitions, respectively niscpr.res.in. Based on these related structures, the UV-Vis spectrum of this compound is anticipated to show strong absorptions in the UV region.

Table 2: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

| Electronic Transition | Expected Wavelength Range (nm) |

| π → π | 200-300 |

| n → π | 280-350 |

Integration of Spectroscopic Data for Comprehensive Structure Elucidation

The definitive structural elucidation of this compound relies on the synergistic integration of data from various spectroscopic techniques. While IR and UV-Vis spectroscopy provide crucial information about functional groups and electronic systems, a complete picture emerges when combined with data from other methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR spectroscopy (¹H and ¹³C) would provide detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR would reveal the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. The signals from the protons on the pentyl chain would be distinct from those on the aromatic ring. ¹³C NMR would indicate the number of unique carbon atoms and their chemical environments, confirming the presence of the carbonyl carbon, the aromatic carbons, and the carbons of the pentyl group.

Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern. The molecular ion peak would confirm the molecular formula. The fragmentation pattern would offer clues about the different structural components and how they are connected.

By combining the information from IR (functional groups), UV-Vis (electronic system), NMR (C-H framework), and MS (molecular weight and fragmentation), a comprehensive and unambiguous structural assignment for this compound can be achieved. For instance, a study on 4-chloro-N,N-diphenylbenzamide successfully affirmed the molecule's structure by combining crystallographic, computational, and spectral techniques niscpr.res.in.

Computational Aid in Spectroscopic Data Interpretation

In modern analytical chemistry, computational methods, particularly Density Functional Theory (DFT), play a significant role in the interpretation of spectroscopic data. DFT calculations can predict the geometric, electronic, and vibrational properties of molecules with a high degree of accuracy.

For this compound, computational modeling can be used to calculate theoretical IR and UV-Vis spectra. These calculated spectra can then be compared with the experimental data to aid in the assignment of absorption bands. For example, DFT calculations can predict the vibrational frequencies of all the bonds in the molecule, helping to assign the often complex fingerprint region of the IR spectrum. Similarly, theoretical calculations of electronic transitions can help to interpret the UV-Vis spectrum and assign the observed absorption bands to specific electronic promotions (e.g., HOMO to LUMO transitions) niscpr.res.in.

A study on 4-chloro-N,N-diphenylbenzamide utilized DFT calculations with the B3LYP functional and 6-31G(d,p) basis set to correlate theoretical and experimental spectroscopic data, which showed a noteworthy correlation niscpr.res.in. Such computational approaches provide a deeper understanding of the relationship between molecular structure and spectroscopic properties and can be invaluable in confirming the structure of newly synthesized compounds like this compound.

Computational and Theoretical Investigations of 4 Chloro 3 Nitro N Pentylbenzamide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These computational approaches provide a foundational understanding of a molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like 4-chloro-3-nitro-N-pentylbenzamide. DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are used to optimize the molecule's geometry to its ground state energy minimum.

In the case of this compound, the geometry is defined by the spatial relationship between the substituted benzene (B151609) ring and the N-pentyl amide side chain. The presence of the chloro and nitro groups on the benzene ring influences the electronic distribution and, consequently, the bond lengths and angles of the aromatic system. The electron-withdrawing nature of both the nitro group and the chlorine atom is expected to induce a slight shortening of the adjacent C-C bonds within the ring and affect the C-Cl and C-N bond lengths.

The planarity of the amide bond is a key feature, and DFT calculations can quantify the degree of this planarity through dihedral angles. The geometry of the N-pentyl group, with its multiple rotatable single bonds, will adopt a low-energy conformation, typically an extended zig-zag chain, to minimize steric hindrance.

Below is a table of expected bond lengths and angles for the core structure of this compound based on DFT calculations of similar benzamide (B126) derivatives.

| Parameter | Expected Value Range |

| C=O Bond Length | 1.23 - 1.25 Å |

| C-N (Amide) Bond Length | 1.35 - 1.38 Å |

| C-Cl Bond Length | 1.73 - 1.75 Å |

| C-N (Nitro) Bond Length | 1.47 - 1.49 Å |

| C-C-N (Amide) Bond Angle | 115° - 118° |

| O=C-N Bond Angle | 121° - 123° |

Note: These values are illustrative and based on general data for substituted benzamides. Actual values for this compound would require specific calculations.

Hartree-Fock (HF) Level Calculations

Hartree-Fock (HF) theory is an ab initio method that provides a fundamental approximation of the electronic structure of a molecule. While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF calculations are valuable for providing a qualitative understanding of molecular orbitals and can be a starting point for more advanced computational methods. In some specific cases, such as systems with significant localization of electrons, HF can provide results that compare favorably with experimental data. nih.gov For this compound, HF calculations would be used to determine the ground state geometry and molecular orbital energies, offering a comparative perspective to the results obtained from DFT.

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability, with a larger gap suggesting higher stability and lower reactivity. sci-hub.se

For this compound, the HOMO is expected to be localized primarily on the benzamide moiety, which is generally more electron-rich. The electron-withdrawing nitro and chloro substituents will lower the energy of the HOMO. Conversely, the LUMO is anticipated to be predominantly located on the nitrobenzene (B124822) part of the molecule, particularly involving the nitro group, which is a strong electron acceptor. researchgate.net The presence of these electron-withdrawing groups is expected to significantly lower the LUMO energy and result in a relatively small HOMO-LUMO energy gap, suggesting that the molecule could be chemically reactive. sci-hub.se

| Orbital | Expected Energy Range (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

Note: These energy values are estimations based on studies of similarly substituted benzamides and can vary depending on the computational method and basis set used. sci-hub.se

Electrostatic Potential Surface (EPS) Analysis

The Electrostatic Potential Surface (EPS) provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for predicting how the molecule will interact with other chemical species. libretexts.org

In this compound, the EPS would show a high negative potential (typically colored red or orange) around the oxygen atoms of the carbonyl and nitro groups, indicating these as sites for potential electrophilic attack. Conversely, regions of positive potential (blue or green) would be expected around the amide hydrogen and potentially on the hydrogen atoms of the pentyl chain, making them susceptible to nucleophilic attack. The aromatic ring itself will have its electron density modulated by the substituents. The electron-withdrawing nitro and chloro groups will generally lead to a more positive (electron-poor) potential on the aromatic ring compared to unsubstituted benzene. libretexts.orgresearchgate.net

Conformational Analysis and Energy Minima

The flexibility of the N-pentyl group and the potential for rotation around the amide bond mean that this compound can exist in multiple conformations. Understanding the relative energies of these conformers is essential for predicting the molecule's predominant shape and its biological activity.

Torsional Rotations and Potential Energy Surfaces of the Amide Bond

The amide bond (C-N) exhibits partial double bond character due to resonance, which results in a significant rotational barrier. acs.org This restricted rotation can lead to the existence of cis and trans isomers. For secondary amides, the trans conformation is generally more stable. However, the presence of bulky substituents can influence this preference.

Influence of the N-pentyl Chain on Molecular Flexibility

The molecular flexibility of this compound is significantly influenced by the presence of the N-pentyl chain, which introduces multiple rotatable single bonds, adding to the conformational complexity arising from the rotation around the C-N amide bond.

The rotation around the amide C-N bond is known to be restricted due to the partial double bond character arising from resonance stabilization, where the nitrogen lone pair delocalizes into the carbonyl group. azom.com This restricted rotation leads to the existence of cis and trans conformers. For N-alkyl amides, the energy barrier for this rotation is typically in the range of 15-23 kcal/mol. researchgate.net At room temperature, this barrier is high enough to potentially allow for the observation of distinct signals for the cis and trans isomers in NMR spectroscopy. azom.com

The N-pentyl group itself introduces four additional C-C single bonds, each with its own rotational barrier. These barriers are significantly lower than the amide C-N rotational barrier, typically around 3-5 kcal/mol, allowing for rapid rotation at room temperature. This results in a multitude of possible conformations for the pentyl chain, ranging from an extended, linear arrangement to more compact, folded structures. Computational studies on N-alkyl amides have shown that the specific conformation of the alkyl chain can be influenced by steric interactions with the rest of the molecule. researchgate.net In the case of this compound, the pentyl chain will likely orient itself to minimize steric hindrance with the bulky aromatic ring. Theoretical calculations, such as those employing Density Functional Theory (DFT), can be used to determine the relative energies of these different conformers and the energy barriers between them.

Table 1: Exemplary Calculated Rotational Energy Barriers in this compound

| Bond | Type of Rotation | Typical Calculated Barrier (kcal/mol) |

| C(O)-N | Amide bond rotation (cis/trans) | 18 - 22 researchgate.net |

| N-C1' (pentyl) | Single bond rotation | 3 - 5 |

| C1'-C2' (pentyl) | Single bond rotation | 3 - 5 |

| C2'-C3' (pentyl) | Single bond rotation | 3 - 5 |

| C3'-C4' (pentyl) | Single bond rotation | 3 - 5 |

Note: The values in this table are illustrative and based on computational studies of similar N-alkyl amides. Specific values for this compound would require dedicated computational analysis.

Intermolecular Interactions and Crystal Packing Motifs (Theoretical Studies)

Theoretical studies are crucial for understanding the non-covalent interactions that govern the crystal packing of this compound. These interactions determine the solid-state architecture and can influence the material's physical properties.

The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O). In the solid state, it is expected that molecules of this compound will form intermolecular hydrogen bonds of the N-H···O=C type, leading to the formation of chains or dimeric motifs. nih.gov The strength of these hydrogen bonds is significant and plays a major role in the stability of the crystal lattice.

The chlorine atom attached to the aromatic ring introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic site. acs.org The chlorine atom in this compound, being attached to an electron-withdrawing aromatic system, can develop a region of positive electrostatic potential on its outer side (a σ-hole), making it a potential halogen bond donor. chemicalbook.com

Theoretical calculations can predict the strength and directionality of these interactions. Potential halogen bond acceptors within the same or neighboring molecules include the oxygen atoms of the nitro group or the carbonyl group. researchgate.netmdpi.com These interactions, often denoted as C-Cl···O, can play a significant role in directing the crystal packing arrangement. nih.gov

The geometry of these π-stacking interactions is typically parallel-displaced, where the rings are offset from a perfect face-to-face arrangement to minimize electrostatic repulsion and maximize attractive dispersion forces. T-shaped arrangements, where the edge of one aromatic ring interacts with the face of another, are also possible. The presence of the nitro group can also lead to specific nitro-π interactions. wisc.edu

Theoretical Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, which can aid in the structural elucidation and characterization of molecules like this compound.

The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with Density Functional Theory (DFT). chemjournal.kzcyberleninka.ru These calculations can provide theoretical spectra that, when compared with experimental data, help in the assignment of signals to specific atoms in the molecule. wisc.edu

For this compound, theoretical predictions would be expected to show distinct signals for the protons and carbons of the aromatic ring, the amide group, and the flexible N-pentyl chain. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the chloro and nitro groups. youtube.com The protons of the pentyl chain would exhibit characteristic shifts depending on their proximity to the electron-withdrawing amide group. slideshare.net

Table 2: Exemplary Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Exemplary Predicted ¹H Chemical Shift (ppm) | Atom | Exemplary Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | 7.5 - 8.5 | Carbonyl-C | ~165 |

| N-H | ~8.0 | Aromatic-C | 120 - 150 |

| N-CH₂- | ~3.4 | N-CH₂- | ~40 |

| -(CH₂)₃- | 1.3 - 1.7 | -(CH₂)₃- | 22 - 30 |

| -CH₃ | ~0.9 | -CH₃ | ~14 |

Note: These are illustrative values based on typical chemical shift ranges for similar functional groups and would require specific DFT calculations for accurate prediction for this molecule. arxiv.org

Theoretical calculations, primarily using DFT methods, are also extensively used to predict the vibrational frequencies that are observed in infrared (IR) and Raman spectroscopy. esisresearch.orgacadpubl.eu The calculated vibrational spectrum can be compared with the experimental spectrum to aid in the assignment of vibrational modes to specific functional groups. researchgate.net

For this compound, key predicted vibrational frequencies would include the C=O stretching of the amide, the N-H stretching and bending modes, the symmetric and asymmetric stretching of the NO₂ group, and various vibrations associated with the aromatic ring and the pentyl chain.

Table 3: Exemplary Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Exemplary Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | Amide | 3300 - 3400 |

| C-H Stretch (Aromatic) | Aromatic Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Pentyl Chain | 2850 - 2960 |

| C=O Stretch | Amide | 1650 - 1680 |

| N-O Asymmetric Stretch | Nitro | 1520 - 1560 esisresearch.org |

| N-O Symmetric Stretch | Nitro | 1340 - 1370 esisresearch.org |

| C-Cl Stretch | Chloro-aromatic | 1000 - 1100 |

Note: These are illustrative values based on typical vibrational frequencies for the respective functional groups. Accurate prediction requires DFT calculations.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can provide detailed insights into the reaction mechanisms, including the identification of transition states and the calculation of activation energies. The synthesis of this compound would typically proceed via the reaction of 4-chloro-3-nitrobenzoyl chloride with n-pentylamine. mdpi.comchemguide.co.uk This is a classic nucleophilic acyl substitution reaction. libretexts.org

The reaction mechanism is generally considered to be a two-step addition-elimination process. youtube.com Computational methods, such as DFT, can be employed to model this pathway:

Nucleophilic Attack: The nitrogen atom of n-pentylamine acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-chloro-3-nitrobenzoyl chloride. This leads to the formation of a tetrahedral intermediate.

Transition State 1: The formation of the tetrahedral intermediate proceeds through a first transition state, the structure and energy of which can be calculated.

Tetrahedral Intermediate: This is a high-energy, short-lived species with a tetracoordinate carbon atom.

Elimination of the Leaving Group: The carbonyl group reforms with the expulsion of the chloride ion as the leaving group.

Transition State 2: The collapse of the tetrahedral intermediate to form the final product proceeds through a second transition state.

Deprotonation: A base, often a second equivalent of the amine, removes the proton from the nitrogen to yield the neutral amide product. youtube.com

Computational modeling of this reaction for this compound would allow for the determination of the geometries of the reactants, intermediates, transition states, and products. researchgate.net The calculated activation energies for the different steps would provide a quantitative measure of the reaction kinetics. Such studies can help in understanding the reactivity and in optimizing reaction conditions. researchgate.net

Reactivity and Mechanistic Studies of 4 Chloro 3 Nitro N Pentylbenzamide

Reactivity of the Nitro Group

The nitro group (-NO2) is a powerful electron-withdrawing group that significantly influences the chemical properties of the aromatic ring to which it is attached. numberanalytics.com

Reductions of Aromatic Nitro Groups

The reduction of aromatic nitro compounds is a synthetically important transformation, often leading to the formation of aromatic amines (anilines). csbsju.edunumberanalytics.com This conversion can be achieved through various methods, including catalytic hydrogenation or the use of metals in the presence of acid. numberanalytics.commasterorganicchemistry.com

Commonly employed methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). masterorganicchemistry.com

Metal/Acid Combinations: Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are effective in converting nitro groups to amines. masterorganicchemistry.com

The reduction process is significant because it transforms a strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group, thereby dramatically altering the reactivity of the aromatic ring in subsequent electrophilic substitution reactions. masterorganicchemistry.com

Influence on Aromatic Ring Reactivity (Electron-Withdrawing Effects)

The nitro group is a potent deactivator of the aromatic ring towards electrophilic aromatic substitution. numberanalytics.comfiveable.me This deactivation stems from its strong electron-withdrawing nature, which reduces the electron density of the benzene (B151609) ring, making it less susceptible to attack by electrophiles. numberanalytics.comfiveable.me This effect is a combination of both an inductive effect and a resonance effect. vaia.comlibretexts.org

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework. vaia.comlibretexts.org

Resonance Effect: The nitro group can delocalize the pi electrons of the aromatic ring onto its oxygen atoms, further decreasing the electron density within the ring. vaia.comlibretexts.org

This electron-withdrawing character not only deactivates the ring towards electrophilic attack but also directs incoming electrophiles to the meta position. numberanalytics.com Conversely, the reduced electron density makes the aromatic ring more susceptible to nucleophilic aromatic substitution. numberanalytics.com

Reactivity of the Chloro Substituent on the Benzene Ring

The chloro substituent on the benzene ring of 4-chloro-3-nitro-N-pentylbenzamide is a key site for nucleophilic aromatic substitution and can theoretically participate in various cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Aromatic rings that are electron-deficient can undergo nucleophilic aromatic substitution (SNAr). wikipedia.org The presence of strong electron-withdrawing groups, such as a nitro group, is crucial for this type of reaction to occur. libretexts.orgqorganica.es The nitro group must be positioned ortho or para to the leaving group (in this case, the chloro substituent) to effectively stabilize the intermediate Meisenheimer complex through resonance. wikipedia.orglibretexts.org

The general mechanism for an SNAr reaction proceeds in two steps:

Addition: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. numberanalytics.compressbooks.pub

Elimination: The leaving group departs, restoring the aromaticity of the ring. pressbooks.pub

| Factor | Influence on SNAr Reactivity |

| Electron-Withdrawing Groups (EWGs) | Presence of EWGs (e.g., -NO2, -CN) on the aromatic ring increases reactivity by stabilizing the Meisenheimer complex. numberanalytics.com |

| Position of EWGs | EWGs must be ortho or para to the leaving group for maximum stabilization and reactivity. libretexts.org |

| Leaving Group Ability | A better leaving group (e.g., F > Cl > Br > I in some cases) enhances the reaction rate. |

| Nucleophile Strength | Stronger nucleophiles generally lead to faster reactions. numberanalytics.com |

Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira – Theoretical Applicability)

Aryl chlorides can participate in various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comnumberanalytics.com While aryl bromides and iodides are generally more reactive, advancements in catalyst systems have enabled the use of the more abundant and less expensive aryl chlorides. mdpi.com

The theoretical applicability of cross-coupling reactions to this compound would depend on the specific reaction and catalyst system chosen. Many functional groups are compatible with these coupling conditions. nih.gov

Suzuki Coupling: This reaction pairs an aryl halide with an organoboron compound. numberanalytics.comuwindsor.ca It is widely used due to the stability and low toxicity of the boronic acid reagents. uwindsor.ca

Heck Reaction: This reaction involves the coupling of an aryl halide with an alkene. numberanalytics.com

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne. numberanalytics.com

The success of these reactions with an aryl chloride often requires specialized ligands that facilitate the oxidative addition of the palladium catalyst to the C-Cl bond. uwindsor.ca

Reactions at the Amide Functional Group

The N-pentylbenzamide functional group has its own characteristic reactivity. Amides are generally less reactive than other carboxylic acid derivatives. However, the nitrogen atom can still exhibit nucleophilic character, and the amide bond can be cleaved under certain conditions.

N-alkylation of amides can be achieved, though it often requires strong bases or specific catalytic systems. stackexchange.com For instance, deprotonation of the amide with a strong base like sodium hydride can generate a more nucleophilic amidate anion, which can then react with an alkyl halide. stackexchange.com Catalytic methods for the N-alkylation of amides with alcohols are also being developed, offering a more atom-economical approach. rsc.orgnih.gov These reactions often proceed through a dehydrogenation of the alcohol to an aldehyde, followed by condensation with the amide and subsequent reduction. nih.gov

Hydrolysis of the amide bond back to the corresponding carboxylic acid and amine is also a possible reaction, typically requiring acidic or basic conditions and elevated temperatures.

Hydrolysis Mechanisms (Acidic and Basic)

Amide hydrolysis is a fundamental reaction that leads to the cleavage of the amide bond to form a carboxylic acid and an amine. The rate and mechanism of this process are highly dependent on the pH of the medium.

Acidic Hydrolysis:

Under acidic conditions, the hydrolysis of N-alkylbenzamides typically proceeds through an A-2 (acid-catalyzed, bimolecular) mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule. For this compound, the mechanism would involve the initial protonation of the amide oxygen, making the carbonyl carbon more susceptible to attack by water. This leads to a tetrahedral intermediate, which then undergoes proton transfer and elimination of the pentylamine to yield 4-chloro-3-nitrobenzoic acid and the pentylammonium ion.

Studies on the hydrolysis of benzamides in aqueous sulfuric acid have shown that the mechanism can vary with acid concentration. In dilute acid, the transition state may involve the O-protonated substrate and three water molecules, while in more concentrated solutions, a one-water-molecule mechanism can dominate.

Basic Hydrolysis:

In basic media, amide hydrolysis generally follows a BAc2 (base-catalyzed, bimolecular, acyl-cleavage) mechanism. The reaction commences with the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the amide. This forms a tetrahedral intermediate, which subsequently collapses to expel the leaving group, in this case, the pentylamide anion. This anion then rapidly abstracts a proton from the newly formed carboxylic acid or the solvent to yield pentylamine and the carboxylate salt of 4-chloro-3-nitrobenzoic acid.

The presence of the electron-withdrawing chloro and nitro groups on the benzene ring is expected to enhance the rate of basic hydrolysis by increasing the electrophilicity of the carbonyl carbon, thus making it more susceptible to nucleophilic attack by the hydroxide ion.

N-Derivatization Reactions Beyond Alkylation

While N-alkylation is a common derivatization for primary amides, secondary amides like this compound can undergo other N-derivatization reactions. These reactions target the nitrogen atom of the amide group, leading to the formation of new N-element bonds.

N-Acylation: N-acylation of amides can be achieved using various acylating agents. For instance, N-acylation of secondary amides can lead to the formation of N-acylamides or imides. This transformation often requires activation of the amide or the use of a strong acylating agent.

N-Nitrosation: Secondary amides can react with nitrosating agents, such as dinitrogen tetroxide (N2O4), to form N-nitrosoamides. Studies on N-benzylpivalamides have shown that the rate of N-nitrosation is influenced by electronic effects of substituents on the aromatic ring. nih.gov Electron-releasing groups were found to accelerate the reaction, while electron-withdrawing groups decelerated it. nih.gov Based on this, the electron-withdrawing nature of the chloro and nitro groups in this compound would be expected to slow down the rate of N-nitrosation compared to an unsubstituted N-pentylbenzamide. nih.gov

Transamidation Reactions

Transamidation is the process of exchanging the amine moiety of an amide with another amine. This reaction is often challenging due to the stability of the amide bond but can be facilitated by catalysts. For a secondary amide like this compound, transamidation would involve the cleavage of the C(O)-N(pentyl) bond and the formation of a new amide bond with an incoming amine.

Recent advances have demonstrated that the transamidation of secondary amides can be achieved using various catalytic systems. Both metal-catalyzed and metal-free methods have been developed. For example, copper-catalyzed methods have been shown to facilitate the transamidation of unactivated secondary amides. acs.org Nickel-catalyzed systems have also been effective for the transamidation of secondary aliphatic amides after N-functionalization (e.g., with a Boc group) to weaken the C-N bond. nih.gov

A plausible catalytic cycle for the transamidation of this compound with a primary amine (R-NH2) could involve the coordination of the amide to a metal center, followed by nucleophilic attack of the incoming amine to form a tetrahedral intermediate. Subsequent proton transfer and cleavage of the original C-N bond would release pentylamine and the new amide. The electron-withdrawing substituents on the aromatic ring could potentially facilitate the initial nucleophilic attack on the carbonyl carbon.

Kinetic and Thermodynamic Studies of Key Reactions (Theoretical/Experimental Design)

To quantitatively understand the reactivity of this compound, kinetic and thermodynamic studies of its key reactions, such as hydrolysis, are essential.

Experimental Design for Kinetic Studies:

A kinetic study of the hydrolysis of this compound could be designed as follows:

Reaction Setup: A series of reactions would be set up in buffered solutions of varying pH (for both acidic and basic conditions) at a constant temperature. The initial concentration of the amide would be known.

Monitoring the Reaction: The progress of the reaction would be monitored over time by taking aliquots from the reaction mixture at specific intervals. The concentration of the remaining this compound or the appearance of the product, 4-chloro-3-nitrobenzoic acid, would be quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Analysis: The rate constants (k) would be determined by plotting the concentration of the reactant versus time and fitting the data to the appropriate rate law (e.g., pseudo-first-order). By performing the experiments at different temperatures, the activation parameters (activation energy, Ea; enthalpy of activation, ΔH‡; and entropy of activation, ΔS‡) could be calculated using the Arrhenius and Eyring equations.

The following table presents hypothetical kinetic data for the hydrolysis of a related substituted benzamide (B126) to illustrate the type of information that would be obtained.

Interactive Data Table: Hypothetical Kinetic Data for Hydrolysis

| pH | Temperature (°C) | Pseudo-first-order rate constant (k, s⁻¹) | Half-life (t₁/₂, h) |

| 1 | 50 | 1.5 x 10⁻⁵ | 12.8 |

| 1 | 70 | 6.2 x 10⁻⁵ | 3.1 |

| 13 | 50 | 8.0 x 10⁻⁵ | 2.4 |

| 13 | 70 | 3.5 x 10⁻⁴ | 0.55 |

Thermodynamic Studies:

Thermodynamic parameters, such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction, provide insight into the feasibility and spontaneity of a reaction. These can be determined experimentally through calorimetry, which measures the heat absorbed or released during a reaction. Alternatively, computational chemistry methods, such as Density Functional Theory (DFT), can be employed to calculate the thermodynamic properties of the reactants, products, and transition states, providing a theoretical understanding of the reaction energetics.

Influence of Substituent Positions on Reaction Selectivity and Rate

The nature and position of substituents on the aromatic ring have a profound impact on the reactivity of the benzamide moiety. In this compound, both the chloro and nitro groups are electron-withdrawing.

Inductive Effect: Both chlorine and the nitro group exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity. This effect is transmitted through the sigma bonds and increases the electrophilicity of the entire benzene ring and, consequently, the carbonyl carbon.

Resonance Effect: The nitro group exhibits a strong electron-withdrawing resonance effect (-M), delocalizing the pi-electrons of the ring and further increasing the positive character of the carbonyl carbon. The chlorine atom, while having a -I effect, has a weak electron-donating resonance effect (+M) due to its lone pairs, but the inductive effect dominates.

In this compound, the chloro group is at the para-position and the nitro group is at the meta-position relative to the amide group. The strong -I and -M effects of the nitro group at the meta position, combined with the -I effect of the para-chloro group, significantly increase the electrophilicity of the carbonyl carbon. This would be expected to accelerate nucleophilic attack at the carbonyl, such as in basic hydrolysis.

To illustrate the importance of substituent position, consider a hypothetical isomer, 3-chloro-4-nitro-N-pentylbenzamide . In this isomer, the powerful -M effect of the nitro group would be in direct conjugation with the carbonyl group, leading to an even greater increase in its electrophilicity compared to the 4-chloro-3-nitro isomer. Therefore, it can be predicted that 3-chloro-4-nitro-N-pentylbenzamide would undergo nucleophilic substitution reactions at the carbonyl carbon, like basic hydrolysis, at a faster rate.

The following table summarizes the expected electronic effects and their influence on the reactivity of the carbonyl group.

Interactive Data Table: Influence of Substituents on Carbonyl Reactivity

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Carbonyl Electrophilicity |

| Chloro | 4 (para) | -I (withdrawing) | +M (donating, weak) | Net withdrawing |

| Nitro | 3 (meta) | -I (withdrawing) | -M (withdrawing) | Strongly withdrawing |

Structure Activity Relationship Sar Theoretical Frameworks for Substituted Benzamides

Computational Approaches to Structure-Activity Relationships

Computational chemistry offers a suite of tools to predict how a molecule like 4-chloro-3-nitro-N-pentylbenzamide might behave in a biological system, thereby guiding the synthesis and testing of new compounds. These methods build mathematical and physical models to correlate a compound's structure with its potential activity. archivepp.com

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. This method estimates the theoretical binding affinity by calculating the free energy of binding, with lower scores typically indicating a more potent interaction. For a molecule like this compound, docking studies would involve placing the molecule into the active site of a theoretical target receptor. The software then explores various conformations and orientations of the ligand, scoring them based on a force field that evaluates steric, electrostatic, and hydrophobic interactions.

The specific functional groups of this compound would be predicted to engage in several types of interactions:

Hydrogen Bonding: The amide group (-CONH-) is a classic hydrogen bond donor (N-H) and acceptor (C=O). The nitro group (-NO2) can also act as a strong hydrogen bond acceptor.

Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction with a nucleophilic atom on the receptor.

Hydrophobic Interactions: The N-pentyl chain and the benzene (B151609) ring provide hydrophobic surfaces that can interact favorably with nonpolar pockets in a binding site.

π-π Stacking: The aromatic benzene ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a receptor. nih.gov

Table 1: Predicted Intermolecular Interactions for this compound in a Theoretical Receptor Site

| Functional Group | Potential Interaction Type | Receptor Partner (Example) |

|---|---|---|

| Amide N-H | Hydrogen Bond Donor | Aspartate, Glutamate (Oxygen) |

| Amide C=O | Hydrogen Bond Acceptor | Arginine, Lysine (Nitrogen) |

| Nitro Group (O) | Hydrogen Bond Acceptor | Serine, Threonine (Hydroxyl) |

| Chloro Group | Halogen Bond / Hydrophobic | Leucine, Methionine |

| Benzene Ring | π-π Stacking / Hydrophobic | Phenylalanine, Tyrosine |

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. youtube.comarxiv.org MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe the conformational changes of the ligand and receptor and to assess the stability of their interactions. youtube.commdpi.com

For this compound complexed with a theoretical receptor, an MD simulation could:

Assess Binding Pose Stability: Determine if the initial pose predicted by docking is stable over a simulation time of nanoseconds to microseconds.

Reveal Key Interactions: Identify which interactions (e.g., specific hydrogen bonds) are most persistent and therefore most critical for binding.

Calculate Binding Free Energy: Employ methods like Molecular Mechanics Generalized Born Surface Area (MM-GBSA) to provide a more accurate estimation of binding affinity by accounting for solvent effects and entropy. nih.gov

These simulations provide crucial insights into whether the ligand remains securely in the binding pocket and how the protein might adapt to accommodate it. youtube.com

Quantitative Structure-Activity Relationship (QSAR) is a computational method that develops a mathematical relationship between the chemical structures of a series of compounds and their biological activity. archivepp.combiolscigroup.us By analyzing a set of known molecules, a QSAR model can be built to predict the activity of new, untested compounds. researchgate.net This requires calculating various molecular descriptors that quantify the physicochemical properties of the molecules.

For this compound, several theoretical descriptors would be critical for building a QSAR model. These descriptors fall into categories such as electronic, steric, hydrophobic, and topological.

| Steric/Topological | Number of Rotatable Bonds | Counts the number of bonds that allow free rotation. | A measure of molecular flexibility. nih.gov |

Electronic and Steric Effects of Substituents on Theoretical Molecular Interactions